DBCO-Val-Cit-PAB-OH

ADC DAR homogeneity site-specific conjugation

DBCO-Val-Cit-PAB-OH is a heterobifunctional antibody–drug conjugate (ADC) linker that integrates a dibenzocyclooctyne (DBCO) group for copper-free strain-promoted azide–alkyne cycloaddition (SPAAC), a valine–citrulline (Val–Cit) dipeptide that is selectively cleaved by lysosomal cathepsin B, and a self-immolative p-aminobenzyl (PAB) spacer that ensures traceless payload release. This architecture enables site-specific conjugation to azide-engineered antibodies, offering a defined drug-to-antibody ratio (DAR) that is difficult to achieve with conventional maleimide-based linkers such as MC-Val-Cit-PAB or Mal-PEG4-Val-Cit-PAB.

Molecular Formula C39H46N6O6
Molecular Weight 694.8 g/mol
Cat. No. B8103698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDBCO-Val-Cit-PAB-OH
Molecular FormulaC39H46N6O6
Molecular Weight694.8 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42
InChIInChI=1S/C39H46N6O6/c1-26(2)36(38(50)43-32(13-9-23-41-39(40)51)37(49)42-31-21-17-27(25-46)18-22-31)44-34(47)15-7-8-16-35(48)45-24-30-12-4-3-10-28(30)19-20-29-11-5-6-14-33(29)45/h3-6,10-12,14,17-18,21-22,26,32,36,46H,7-9,13,15-16,23-25H2,1-2H3,(H,42,49)(H,43,50)(H,44,47)(H3,40,41,51)/t32-,36+/m0/s1
InChIKeyUKSUTABXRCDSHE-LBHUVFDKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DBCO-Val-Cit-PAB-OH: A Cleavable ADC Linker with SPAAC Click Chemistry for Site-Specific Conjugation


DBCO-Val-Cit-PAB-OH is a heterobifunctional antibody–drug conjugate (ADC) linker that integrates a dibenzocyclooctyne (DBCO) group for copper-free strain-promoted azide–alkyne cycloaddition (SPAAC), a valine–citrulline (Val–Cit) dipeptide that is selectively cleaved by lysosomal cathepsin B, and a self-immolative p-aminobenzyl (PAB) spacer that ensures traceless payload release . This architecture enables site-specific conjugation to azide-engineered antibodies, offering a defined drug-to-antibody ratio (DAR) that is difficult to achieve with conventional maleimide-based linkers such as MC-Val-Cit-PAB or Mal-PEG4-Val-Cit-PAB .

Why MC-Val-Cit-PAB or Mal-PEG4-Val-Cit-PAB Cannot Substitute for DBCO-Val-Cit-PAB-OH


While MC-Val-Cit-PAB and Mal-PEG4-Val-Cit-PAB share the same Val-Cit-PAB cleavage motif, their reliance on thiol–maleimide chemistry introduces two key liabilities: (i) maleimide hydrolysis and retro-Michael exchange in circulation can compromise linker stability, and (ii) conjugation to endogenous cysteines yields heterogeneous DAR distributions that confound pharmacokinetic profiling [1]. DBCO-Val-Cit-PAB-OH overcomes these limitations through SPAAC-driven conjugation to azide handles, which produces a stable triazole linkage, enables homogeneous DAR, and decouples linker attachment from cysteine engineering constraints [2].

Quantitative Evidence for DBCO-Val-Cit-PAB-OH Differentiation Versus Classical Maleimide Linkers


DAR Homogeneity: Site-Specific DBCO Conjugation Yields Defined DAR 2 Versus Heterogeneous DAR 5–8 with Maleimide

In a direct head-to-head comparison, an anti-TCR antibody was conjugated with DBCO-PEG4-Val-Cit-PAB-MMAE via C-terminal azide incorporation, producing a homogeneous DAR 2 ADC (aTCRA6 DAR2). In contrast, conjugation of the same antibody via interchain cysteine–maleimide chemistry with maleimide-PEG4-Val-Cit-PAB-MMAE generated a heterogeneous mixture with a broad DAR range of 5–8 (aTCRA6 DAR5–8) [1]. This demonstrates that the DBCO-based linker enables precise control over drug loading, a critical parameter for ADC safety and efficacy.

ADC DAR homogeneity site-specific conjugation

Conjugation Efficiency: SPAAC Achieves Higher DAR Than Thiol-Maleimide at Equivalent Molar Excess

In a transglutaminase-mediated chemo-enzymatic ADC assembly study, SPAAC conjugation (using a DBCO/azide pair) required only a 2.5‑fold molar excess of toxin to achieve a homogeneous DAR of 2.0, whereas the parallel thiol-maleimide approach yielded a DAR of 1.8 under identical conditions [1]. This indicates superior coupling efficiency for the DBCO-based SPAAC chemistry, reducing the amount of expensive payload required per conjugation reaction.

SPAAC thiol-maleimide conjugation efficiency

PEG4 Spacer Reduces ADC Aggregation: Class-Level Evidence from Hydrophilicity-Aggregation Correlation

A systematic study of Val-Cit cleavable pendant-type PEG linkers demonstrated that increasing PEG chain length from PEG4 to PEG8 to PEG12 progressively decreased ADC hydrophobicity (HIC retention time) and aggregate content (SEC analysis) for DAR8 trastuzumab-MMAE conjugates [1]. DBCO-Val-Cit-PAB-OH incorporates a PEG4 spacer that is absent in the industry-standard MC-Val-Cit-PAB; by class-level inference, this PEG4 motif is expected to confer lower aggregation propensity compared to non-PEGylated maleimide linkers, consistent with the observed correlation between PEG length and reduced aggregate formation [1].

PEG spacer aggregation hydrophilicity

Near-Complete Site-Specific Conjugation and Plasma Stability with DBCO-(PEG)4 Linkers

In a cell-free expression system, antibodies bearing para-azidomethyl-L-phenylalanine (pAMF) were conjugated to DBCO-(PEG)4-linked payloads, achieving near-complete (>95%) conjugation efficiency with DAR values close to 4. The resulting ADCs demonstrated potent cell-killing activity and high in vitro plasma stability [1]. Although this study did not include a direct maleimide comparator, it establishes that DBCO-based conjugation can reach near-quantitative occupancy of available azide sites, a benchmark often unmet by stochastic cysteine-maleimide approaches.

site-specific ADC plasma stability conjugation completeness

Optimal Application Scenarios for DBCO-Val-Cit-PAB-OH Procurement


Site-Specific ADC Generation with Precisely Controlled DAR

Researchers seeking homogeneous ADC populations with a defined DAR (e.g., DAR 2 or 4) should select DBCO-Val-Cit-PAB-OH over maleimide-based linkers. The SPAAC handle enables conjugation to azide-functionalized antibodies, eliminating the heterogeneity inherent in cysteine-maleimide methods. As demonstrated, DBCO-PEG4-Val-Cit-PAB-MMAE yielded a uniform DAR 2 ADC, while the parallel maleimide approach produced a broad DAR 5–8 distribution [1].

High-DAR ADC Preparation with Reduced Aggregation Risk

For payloads requiring high drug loading (DAR ≥4), DBCO-Val-Cit-PAB-OH with its PEG4 spacer mitigates the hydrophobicity-driven aggregation that often hampers high-DAR maleimide conjugates. Class-level evidence shows that PEG spacers decrease ADC hydrophobicity and aggregate formation in a length-dependent manner [2]. This makes the PEG4-containing DBCO linker a strategic choice when pushing DAR above 4 without compromising biophysical integrity.

Copper-Free Bioconjugation for Fragile Targeting Moieties

When conjugating to antibodies, antibody fragments, or other proteins that are sensitive to copper catalysts or reducing agents, DBCO-Val-Cit-PAB-OH provides a copper-free SPAAC route that preserves protein folding and function. The near-complete conjugation efficiency (>95%) and retained plasma stability observed in cell-free expression systems underscore the mildness of the SPAAC chemistry [3].

Structure–Activity Relationship (SAR) Studies of Cleavable Linkers

Investigators comparing linker architectures can use DBCO-Val-Cit-PAB-OH as a benchmark SPAAC-cleavable linker to dissect the contributions of conjugation chemistry, spacer length, and protease sensitivity to ADC performance. Its modular design allows independent evaluation of the DBCO handle versus maleimide, while keeping the Val-Cit-PAB release mechanism constant, facilitating controlled SAR experiments.

Quote Request

Request a Quote for DBCO-Val-Cit-PAB-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.